molecular formula C11H12N2O3 B8279100 1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

Cat. No. B8279100
M. Wt: 220.22 g/mol
InChI Key: MYNJXMCNLIFYEC-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

202 mg of NaH (50%) are added to a solution of 771 mg of 7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in 20 ml of DMF. The reaction medium is stirred for 15 minutes and then 583 mg of iodomethane are added. The mixture is stirred for 4 hours at ambient temperature and then run into ice-cold water and extracted with ethyl acetate. The organic phase is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification is carried out by flash chromatography on silica gel (40-63 μm), elution being carried out with a heptane/ethyl acetate (80/20 to 50/50) mixture. 275 mg of 1-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are obtained in the form of a yellow solid.
Name
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
583 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:7]=[CH:8][C:9]2[NH:15][C:14](=[O:16])[CH2:13][CH2:12][CH2:11][C:10]=2[CH:17]=1)([O-:5])=[O:4].I[CH3:19]>CN(C=O)C>[CH3:19][N:15]1[C:9]2[CH:8]=[CH:7][C:6]([N+:3]([O-:5])=[O:4])=[CH:17][C:10]=2[CH2:11][CH2:12][CH2:13][C:14]1=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
202 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
771 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(CCCC(N2)=O)C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
583 mg
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 4 hours at ambient temperature
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
is carried out by flash chromatography on silica gel (40-63 μm), elution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C(CCCC2=C1C=CC(=C2)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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